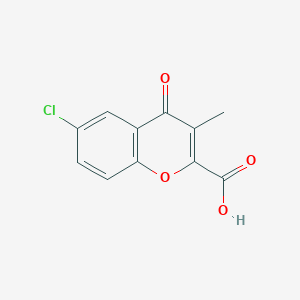
6-Chlor-3-methyl-4-oxo-4H-chromen-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by NMR spectroscopy and X-ray crystallography . For example, the molecular structure of 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile, a similar compound, has an empirical formula of C11H6ClNO2 and a molecular weight of 219.62 .Wirkmechanismus
The mechanism of action of 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acidethyl-4-oxo-4H-chromene-2-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation and other physiological processes. By inhibiting the production of prostaglandins, 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acidethyl-4-oxo-4H-chromene-2-carboxylic acid may be able to reduce inflammation and other symptoms associated with certain diseases.
Biochemical and Physiological Effects
6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of prostaglandins, which can reduce inflammation and other symptoms associated with certain diseases. In addition, 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acidethyl-4-oxo-4H-chromene-2-carboxylic acid has been shown to have antioxidant and anti-tumor properties. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acidethyl-4-oxo-4H-chromene-2-carboxylic acid in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a versatile building block for the synthesis of a wide range of compounds. In addition, it is relatively easy to synthesize and can be stored for long periods of time. However, it has a low solubility in water and is also relatively expensive.
Zukünftige Richtungen
The future directions for 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acidethyl-4-oxo-4H-chromene-2-carboxylic acid are numerous. One potential direction is the development of new drugs for the treatment of cancer, inflammation, and other diseases. In addition, 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acidethyl-4-oxo-4H-chromene-2-carboxylic acid could be used to develop new materials for use in drug delivery systems and drug-targeting systems. Finally, 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acidethyl-4-oxo-4H-chromene-2-carboxylic acid could be used to develop new antifungal agents and anti-bacterial agents.
Synthesemethoden
The synthesis of 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acidethyl-4-oxo-4H-chromene-2-carboxylic acid can be achieved through the use of a three-step process. The first step involves the reaction of 3-methyl-4-hydroxybenzaldehyde with hydrochloric acid in aqueous ethanol. This reaction produces 3-methyl-4-hydroxy-2-chloro-benzaldehyde. The second step involves the reaction of 3-methyl-4-hydroxy-2-chloro-benzaldehyde with anhydrous sodium acetate in acetic acid. This reaction produces 6-Chloro-3-methyl-4-oxo-4H-chromene-2-carboxylic acidethyl-4-oxo-4H-chromene-2-carboxylic acid. The final step involves the purification of the product with the use of recrystallization.
Wissenschaftliche Forschungsanwendungen
- Aufgrund seiner biologischen Aktivität werden 6-Chlor-3-methyl-4-oxo-4H-chromen-2-carbonsäure und verwandte Derivate auf ihre chemotherapeutische Anwendung untersucht. Sie können das Wachstum von Krebszellen hemmen und bieten so einen Weg zu neuen Krebsbehandlungen .
- Forscher haben Indolderivate, einschließlich Oxochromenylxanthenonderivate, auf ihr Anti-HIV-1-Potenzial untersucht. Diese Verbindungen, zu denen auch this compound gehört, zeigen vielversprechende Ergebnisse bei der Hemmung der HIV-Replikation .
Antikrebs-Potenzial
Anti-HIV-Aktivität
Zusammenfassend lässt sich sagen, dass this compound vielversprechend in der Krebsforschung, HIV-Therapie, Synthesechemie und darüber hinaus ist. Seine Vielseitigkeit macht es zu einem faszinierenden Thema für weitere Erforschung . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, zögern Sie bitte nicht, zu fragen! 😊
Eigenschaften
IUPAC Name |
6-chloro-3-methyl-4-oxochromene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c1-5-9(13)7-4-6(12)2-3-8(7)16-10(5)11(14)15/h2-4H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINQIFRNULMLLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

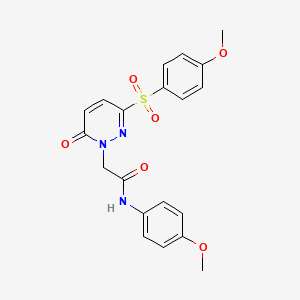
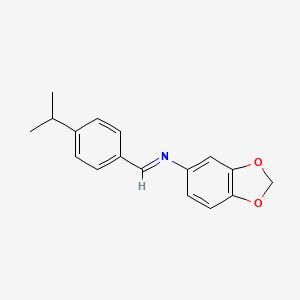
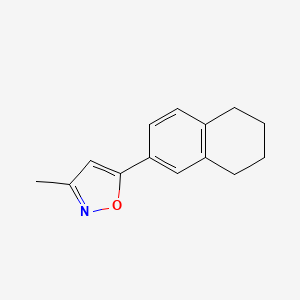

![2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2389493.png)

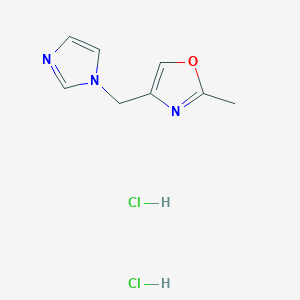
![methyl 2-[N-(cyanomethyl)-1-[2-fluoro-6-(trifluoromethyl)phenyl]formamido]acetate](/img/structure/B2389497.png)
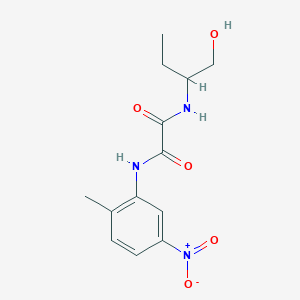
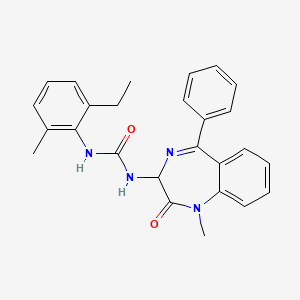
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2389502.png)
![8-Bicyclo[5.1.0]octanylmethanamine](/img/structure/B2389504.png)
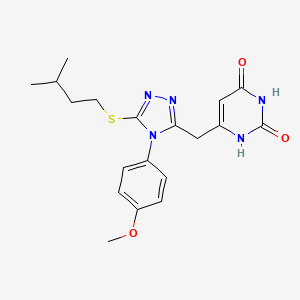
![3-(4-chlorophenyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2389507.png)